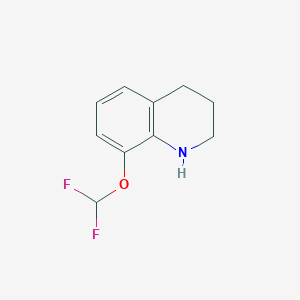

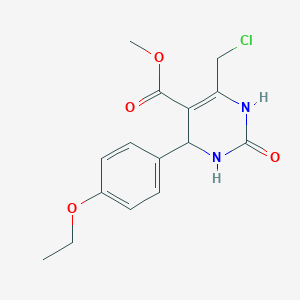

![molecular formula C10H13N3O4 B2489629 1,3-Dimethyl-2,4-dioxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylic acid CAS No. 2193067-79-5](/img/structure/B2489629.png)

1,3-Dimethyl-2,4-dioxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of pyrido[2,3-d]pyrimidine derivatives typically involves the reaction of aminopyrimidines with arylidene derivatives of pyruvic acid under controlled conditions. A notable method for synthesizing these compounds, including variants like 5-aryl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-7-carboxylic acids, utilizes microwave and ultrasound irradiation, offering high yields and environmentally friendly conditions without the use of solvents (Quiroga et al., 2016). Additionally, the synthesis of related compounds through the high yield reaction of aminopyrimidine carbonitriles with aliphatic carboxylic acids in the presence of POCl3 showcases the versatility of methods available for creating such derivatives (Asadian et al., 2018).

Molecular Structure Analysis

The molecular structure of pyrido[2,3-d]pyrimidine derivatives is characterized by various crystallographic studies. For example, cocrystals involving pyrimidine units and carboxylic acids have been prepared, revealing insights into the potential sites for protonation and the formation of different types of hydrogen-bonded structures (Rajam et al., 2018).

Chemical Reactions and Properties

Pyrido[2,3-d]pyrimidine derivatives exhibit a range of chemical behaviors and reactions. One-pot syntheses of disubstituted pyrido[2,3-d]pyrimidine-6-carboxamide derivatives have been achieved through the condensation of diketene, amines, and aldehydes, showcasing the compound's versatility in forming various derivatives under mild conditions (Shaabani et al., 2009).

Physical Properties Analysis

The physical properties of pyrido[2,3-d]pyrimidine derivatives, such as solubility, melting points, and crystal structure, are influenced by their molecular arrangement and substitution patterns. Studies on cocrystals have contributed to understanding these properties by examining the hydrogen bonding and molecular interactions within the crystal lattice (Rajam et al., 2018).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, of pyrido[2,3-d]pyrimidine derivatives are critical for their potential applications. The thermal stability and decomposition patterns of these compounds have been explored through thermal analyses, providing valuable information on their behavior under various conditions (Salih & Al-Sammerrai, 1986).

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

The synthesis of pyrimido[4,5-b]quinolines and its thio analogues from 1,3-diaryl barbituric acid demonstrates the versatility of pyrimidine derivatives in generating biologically active heterocycles. These compounds exhibit significant therapeutic importance, showcasing a method for producing derivatives with potential biological activity (R. Nandha kumar, T. Suresh, A. Mythili, P. Mohan, 2001).

Biological and Pharmacological Effects

Pyrimidines display a wide range of pharmacological effects, including anti-inflammatory properties. Their synthesis and structure-activity relationships (SARs) have been explored, indicating their potential as leads for anti-inflammatory agents. This highlights the significance of pyrimidine derivatives in medicinal chemistry and their utility in developing new therapeutic agents with minimized toxicity (H. Rashid, M. Martines, A. Duarte, Juliana Jorge, Shagufta Rasool, R. Muhammad, Nasir Ahmad, M. Umar, 2021).

Catalytic Applications

The application of hybrid catalysts in the synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds is a recent development, highlighting the role of these compounds in medicinal and pharmaceutical industries. This review article showcases the broad synthetic applications and bioavailability of pyranopyrimidine cores, underlining their importance in creating lead molecules for therapeutic use (Mehul P. Parmar, Ruturajsinh M. Vala, H. Patel, 2023).

Enzymology and Biosynthesis

Understanding the enzymology of ectoine biosynthesis in halotolerant methanotrophs provides insights into the production of this compound, which has applications in cosmetics and medicine. This review presents genetic and enzymatic aspects of ectoine biosynthesis, indicating the potential for metabolic engineering to enhance production of this important compound (A. Reshetnikov, V. Khmelenina, I. Mustakhimov, Y. Trotsenko, 2011).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

1,3-dimethyl-2,4-dioxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O4/c1-12-7-6(8(14)13(2)10(12)17)3-5(4-11-7)9(15)16/h5,11H,3-4H2,1-2H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDTGHYLDJBJSBR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(CC(CN2)C(=O)O)C(=O)N(C1=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Dimethyl-2,4-dioxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

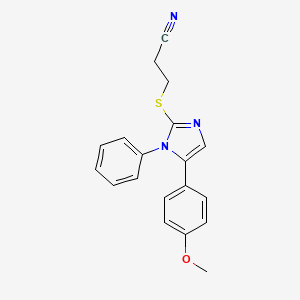

![2,5-dichloro-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)thiophene-3-carboxamide](/img/structure/B2489554.png)

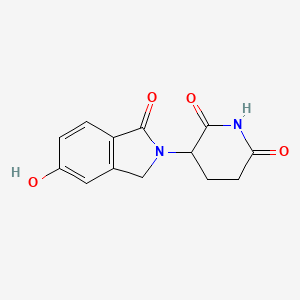

![(4-(2,3-Dimethoxybenzoyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B2489555.png)

![2-(4-acetylpiperazin-1-yl)-4-methylpyrido[2,3-b]pyrazin-3(4H)-one](/img/no-structure.png)

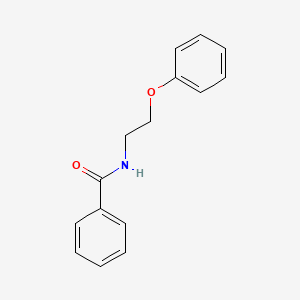

![N-Methyl-N-[1-(2-pyridin-2-ylethyl)piperidin-4-yl]prop-2-enamide](/img/structure/B2489559.png)

![N-(5-methoxybenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2489563.png)

![N-[1-(2-Phenoxyacetyl)pyrrolidin-3-yl]prop-2-enamide](/img/structure/B2489568.png)